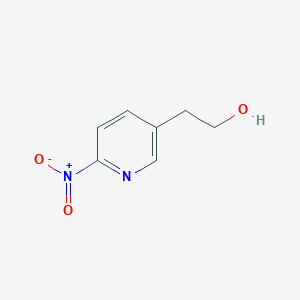
1,1-Diethoxy-2-(2-methoxyethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C9H20O4. It is a colorless, transparent liquid that is used in various chemical reactions and industrial applications. This compound is known for its solubility in water and organic solvents, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
1,1-Diethoxy-2-(2-methoxyethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethanol with acetaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the final product. Industrial production methods often involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1,1-Diethoxy-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form ethanol and acetaldehyde.
Applications De Recherche Scientifique
1,1-Diethoxy-2-(2-methoxyethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: It is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane involves its ability to act as a protecting group for carbonyl compounds. By forming acetals or ketals, it stabilizes reactive intermediates and prevents unwanted side reactions. This compound can also participate in nucleophilic addition and substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-2-(2-methoxyethoxy)ethane can be compared with similar compounds such as:
1,2-Dimethoxyethane: This compound has similar solubility properties but differs in its reactivity and applications.
1,1-Diethoxyethane: It is structurally similar but lacks the methoxyethoxy group, leading to different chemical behavior and uses.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound contains a bromine atom, making it more reactive in substitution reactions.
This compound stands out due to its unique combination of ethoxy and methoxyethoxy groups, which confer distinct reactivity and solubility properties.
Propriétés
Numéro CAS |
62005-54-3 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1,1-diethoxy-2-(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C9H20O4/c1-4-12-9(13-5-2)8-11-7-6-10-3/h9H,4-8H2,1-3H3 |
Clé InChI |
GEUZCLYZVBWYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COCCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


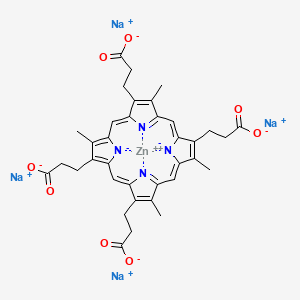
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
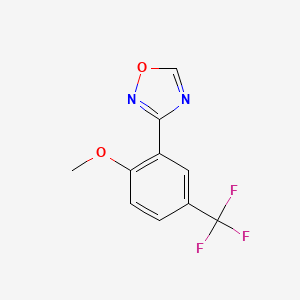
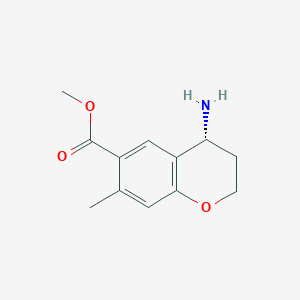
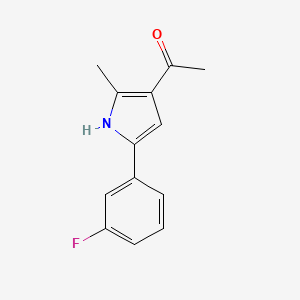
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
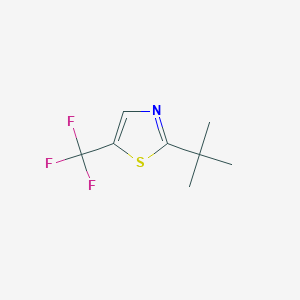
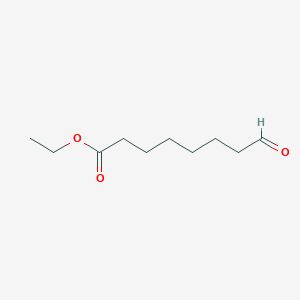

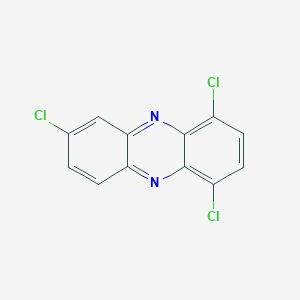
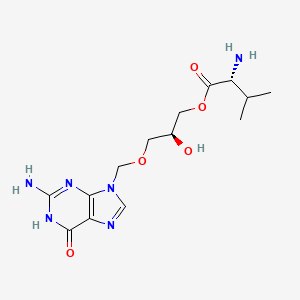
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)

